molecular formula C17H8F6N2O2 B160330 2,2-Bis(4-isocyanatophenyl)hexafluoropropane CAS No. 10224-18-7

2,2-Bis(4-isocyanatophenyl)hexafluoropropane

Cat. No. B160330
CAS RN: 10224-18-7
M. Wt: 386.25 g/mol
InChI Key: QIPLQPPNURSGKC-UHFFFAOYSA-N
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Description

2,2-Bis(4-isocyanatophenyl)hexafluoropropane is a chemical compound with the molecular formula C17H8F6N2O2 . It is primarily used for research purposes .


Molecular Structure Analysis

The molecular structure of 2,2-Bis(4-isocyanatophenyl)hexafluoropropane contains a total of 36 bonds. These include 28 non-H bonds, 16 multiple bonds, 4 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, and 2 isocyanates (aromatic) .


Physical And Chemical Properties Analysis

2,2-Bis(4-isocyanatophenyl)hexafluoropropane is a liquid at 20°C. It has a molecular weight of 386.25. The compound has a flash point of 189°C, a specific gravity of 1.46 (20/20), and a refractive index of 1.53 .

Scientific Research Applications

Application in Elastomers

2,2-Bis(4-isocyanatophenyl)hexafluoropropane has been utilized as a component in the synthesis of novel compounds applicable as curing agents for fluorine-containing elastomers, particularly those with CN groups as cross-linkable groups (Sonoi, Tatsu, German, & Polishchuk, 1998).

Reactivity Studies

Research on the kinetics of reactions involving 2,2-Bis(4-isocyanatophenyl)hexafluoropropane, specifically its interaction with n-butanol, has provided insights into its reactivity compared to similar compounds (Gafurova, Chernyi, Lodygina, Livshits, Baturin, & Entelis, 1976).

Sensor Development

The compound's derivatives, like 2,2-bis(3-allyl-4-hydroxyphenyl)hexafluoropropane, have been developed for use as coating materials in the detection of toxic chemical warfare agents, demonstrating its utility in sensitive and critical applications (Bhadury, Dubey, Singh, & Saxena, 2005).

Polymer Synthesis

Its use extends to the field of polymer science, where it plays a critical role in the synthesis of various polymers such as fluorinated metal-organic frameworks with selective gas sorption properties (Fernandez et al., 2010), and in the development of fluorine-containing polyamides with notable thermal stability (Liaw & Wang, 1996).

Advanced Materials

In advanced materials, it is used for synthesizing new polymers with specific properties, such as iron-based metal-organic frameworks capable of selective separation of hexane isomers, a crucial process in refining gasoline (Lv et al., 2018).

Applications in High-Performance Polymers

High-performance fluorinated polyimides have been developed from derivatives of 2,2-Bis(4-isocyanatophenyl)hexafluoropropane for use in areas requiring materials with exceptional thermal and dielectric properties (Guan et al., 2014).

Safety and Hazards

This compound is toxic if swallowed or inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It should be stored in a well-ventilated place and kept tightly closed. If swallowed, immediately call a poison center or doctor .

Mechanism of Action

Target of Action

This compound is primarily used in the synthesis of polyimides

Mode of Action

As a diisocyanate, 2,2-Bis(4-isocyanatophenyl)hexafluoropropane can react with compounds containing active hydrogen atoms, such as alcohols and amines. The isocyanate groups (-N=C=O) can form urethane or urea linkages, which are key components in polyurethane and polyurea polymers .

Result of Action

The primary result of the action of 2,2-Bis(4-isocyanatophenyl)hexafluoropropane is the formation of polyimide structures

Action Environment

The action of 2,2-Bis(4-isocyanatophenyl)hexafluoropropane can be influenced by environmental factors such as temperature and humidity. For instance, it is sensitive to moisture and heat . In a biological context, factors such as pH and the presence of reactive biological molecules could potentially influence its reactivity and stability.

properties

IUPAC Name

1-[1,1,1,3,3,3-hexafluoro-2-(4-isocyanatophenyl)propan-2-yl]-4-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8F6N2O2/c18-16(19,20)15(17(21,22)23,11-1-5-13(6-2-11)24-9-26)12-3-7-14(8-4-12)25-10-27/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPLQPPNURSGKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)N=C=O)(C(F)(F)F)C(F)(F)F)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371096
Record name 2,2-Bis(4-isocyanatophenyl)hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Bis(4-isocyanatophenyl)hexafluoropropane

CAS RN

10224-18-7
Record name 2,2-Bis(4-isocyanatophenyl)hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Bis(4-isocyanatophenyl)hexafluoropropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 2,2-Bis(4-isocyanatophenyl)hexafluoropropane is a diisocyanate commonly used in polyurethane synthesis. [, ] It reacts with polyols (molecules with multiple hydroxyl groups) through its two isocyanate (-N=C=O) groups. This reaction forms urethane linkages (-NH-COO-), ultimately creating crosslinked polyurethane networks. [] The properties of the resulting polyurethane, such as its flexibility, strength, and thermal stability, are influenced by factors like the specific polyol used and the reaction conditions.

A:

    A: The research on the "kinetics of three dimensional polymerization and the properties of crosslinked polyether urethane elastomers synthesized with the participation of 2,2-bis-(4-isocyanatophenyl) hexafluoropropane" [] directly investigates this question. While the abstract doesn't provide specific results, it's likely the study examines how this specific diisocyanate influences the properties of the final polyurethane elastomers. Factors like mechanical strength, thermal degradation behavior, and resistance to solvents would be relevant to material compatibility and stability.

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